Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Overview
Description
Pyrimidine derivatives, such as the one you mentioned, are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are often used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of pyridin-2-amine with a suitable carbonyl compound, followed by treatment with a sulfurizing agent like P2S5 to afford the corresponding carbothioamide . The final structure of the compound is usually determined by NMR spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds is often established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . For example, X-ray crystallography analyses reveal that some similar compounds are monohydrates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are usually determined by techniques like FT-IR, 1H-NMR, and 13C-NMR spectroscopy .Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Notably, fourteen compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among these, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Drug Development
Finally, the unique structure of Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate makes it an interesting candidate for drug development. Medicinal chemists could explore modifications to enhance its pharmacokinetic properties, bioavailability, and target specificity.
Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226
Mechanism of Action
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are often used as pesticides and drugs, acting on various enzymes such as acetylcholinesterase .
Mode of Action
Without specific information on “Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate”, it’s challenging to detail its mode of action. Generally, carbamates can inhibit enzymes by forming a covalent bond with certain amino acid residues in the active site of the enzyme .
Biochemical Pathways
The affected pathways would depend on the specific target of “Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate”. For instance, if it targets acetylcholinesterase like some carbamates, it would affect the cholinergic pathway involved in neurotransmission .
Future Directions
properties
IUPAC Name |
methyl N-[5-(3-cyanobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16(22)19-15-18-12-5-6-20(9-13(12)24-15)14(21)11-4-2-3-10(7-11)8-17/h2-4,7H,5-6,9H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTTWQWZWSOKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate |
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